BenchChemオンラインストアへようこそ!

2-Tetrahydrofuroic Acid

proline dehydrogenase inhibition competitive inhibition kinetics cancer metabolism

2-Tetrahydrofuroic acid (THFA, CAS 16874-33-2), systematically named oxolane-2-carboxylic acid, is a saturated five-membered heterocyclic carboxylic acid with molecular formula C₅H₈O₃ and molecular weight 116.12 g/mol. It is a colorless to pale yellow liquid with a melting point of 21°C and a boiling point of 128–129°C at 13 mmHg, exhibiting density of 1.209 g/mL at 25°C.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 16874-33-2
Cat. No. B147727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetrahydrofuroic Acid
CAS16874-33-2
SynonymsTetrahydro-2-furancarboxylic Acid;  Tetrahydro-2-furoic Acid;  (R,S)-Tetrahydrofuran-2-carboxylic Acid;  (±)-Tetrahydro-2-furoic Acid;  (±)-Tetrahydrofuran-2-carboxylic Acid;  1,2,3,4-Tetrahydrofuran-2-carboxylic Acid;  NSC 521564;  Tetrahydro-2-furancarbox
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)O
InChIInChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
InChIKeyUJJLJRQIPMGXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tetrahydrofuroic Acid (CAS 16874-33-2) Pharmaceutical Intermediate Procurement Guide


2-Tetrahydrofuroic acid (THFA, CAS 16874-33-2), systematically named oxolane-2-carboxylic acid, is a saturated five-membered heterocyclic carboxylic acid with molecular formula C₅H₈O₃ and molecular weight 116.12 g/mol [1]. It is a colorless to pale yellow liquid with a melting point of 21°C and a boiling point of 128–129°C at 13 mmHg, exhibiting density of 1.209 g/mL at 25°C . The compound serves as a crucial pharmaceutical intermediate in the production of multiple FDA-approved drugs, including terazosin and alfuzosin for benign prostatic hyperplasia and hypertension, and functions as a chiral building block after enantiomeric resolution for the synthesis of antibiotics such as furopenem and antiviral agents including Xofluza .

Why 2-Tetrahydrofuroic Acid Cannot Be Replaced by Generic Analogs in Chiral Applications


The critical differentiation of 2-tetrahydrofuroic acid lies in its chiral resolution requirements, which render generic substitution of racemic THFA for single-enantiomer applications pharmacologically unacceptable. R-(+)-THFA and S-(−)-THFA are not interchangeable; R-(+)-THFA is specifically required as a side-chain intermediate for penem-type antibiotic synthesis, while S-(−)-THFA serves distinct roles as a chiral intermediate for other organic synthesis pathways [1]. Moreover, the compound's saturated tetrahydrofuran ring distinguishes it fundamentally from unsaturated analogs such as 2-furoic acid in both chemical reactivity and biological target engagement [2]. In asymmetric synthesis applications, the procurement of racemic 2-tetrahydrofuroic acid alone is insufficient; access to reliable enantiomeric resolution methodologies or pre-resolved enantiomer supply chains is a prerequisite for pharmaceutical manufacturing success. The quantitative evidence presented below establishes precisely why the choice of THFA and its specific enantiomeric form directly governs synthetic feasibility, product yield, and biological activity in downstream applications.

2-Tetrahydrofuroic Acid Technical Differentiation Evidence for Scientific Procurement


S-(−)-Tetrahydro-2-furoic Acid Demonstrates 4.7-Fold Higher Inhibitory Potency Than Next-Best Structural Analog Against Proline Dehydrogenase

In a head-to-head comparative study of 18 proline-like compounds targeting proline dehydrogenase (PRODH), S-(−)-tetrahydro-2-furoic acid exhibited an inhibition constant (Kᵢ) of 0.3 mM, establishing it as the most potent reversible competitive inhibitor among all analogs tested [1]. This Kᵢ value is 4.7-fold lower (more potent) than the next most favorable inhibitor tested in the same assay system [1]. The comparison includes cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and (2S)-oxetane-2-carboxylic acid, which displayed Kᵢ values ranging from 1.4 mM to 6 mM under identical kinetic conditions [1].

proline dehydrogenase inhibition competitive inhibition kinetics cancer metabolism

Engineered BLAP Protease Variant Achieves 3.14-Fold Activity Enhancement for Enantioselective Resolution of Ethyl Tetrahydrofuroate to (R)-2-Tetrahydrofuroic Acid

Protein engineering of Bacillus licheniformis alkaline protease (BLAP) produced the Y310E mutant variant that achieved an enzymatic activity of 182.78 U/mL for the enantioselective hydrolysis of racemic ethyl tetrahydrofuroate to yield (R)-2-tetrahydrofuroic acid [1]. This represents a 3.14-fold increase in activity compared to wild-type BLAP enzyme under identical reaction conditions [1]. The enhanced activity was attributed to an increased distance from substrate ligand to binding pocket (from 2.3 Å to 4.5 Å) that reduced steric hindrance to the active center [1].

enzymatic chiral resolution biocatalysis protein engineering

Enzymatic Resolution Delivers Superior Enantiomeric Excess (≥95% ee) Compared to Classical Chemical Resolution Methods for THFA

U.S. Patent 6,455,302 discloses an enzymatic resolution method for racemic THFA that achieves enantiomeric excess values of ≥95% ee for the resolved enantiomers [1]. This contrasts with prior art chemical resolution methods using brucine or ephedrine as resolving agents, which were characterized as producing products 'low in enantiomeric excess value' and suffering from low production yields due to reaction limitations of only 4 mmol starting material [1]. The enzymatic approach demonstrates broad applicability across esterases, lipases, and proteases, with U.S. Patent 5,928,933 reporting screening of 44 enzymes to achieve 95% ee [1].

enantiomeric resolution optical purity process chemistry

(R)-(+)-2-Tetrahydrofuroic Acid HPLC Purity ≥99.0% with Enantiomeric Excess ≥98.5% Outperforms Standard Racemic THFA Specifications

Commercial (R)-(+)-2-tetrahydrofuroic acid (CAS 87392-05-0) is supplied with analytical specifications including HPLC purity ≥99.0% and enantiomeric excess ≥98.5%, with residual solvent (MeOH) ≤3000 ppm and heavy metals ≤10 ppm [1]. In comparison, standard racemic 2-tetrahydrofuroic acid (CAS 16874-33-2) is typically offered at ≥98% GC purity without enantiomeric specifications [2]. The (S)-(−)-enantiomer (CAS 87392-07-2) is available at 98% minimum HPLC purity with moisture ≤0.5% [3].

chiral purity HPLC quality control pharmaceutical intermediate specifications

2-Tetrahydrofuroic Acid Serves as Documented Pharmaceutical Intermediate for Alfuzosin, Terazosin, Furopenem, and Xofluza Unlike Non-Validated Generic Carboxylic Acid Analogs

2-Tetrahydrofuroic acid has documented, validated synthetic utility across multiple FDA-approved drugs, distinguishing it from generic carboxylic acid building blocks that lack established pharmaceutical supply chain integration . Specific applications include: reaction with 3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]-propanenitrile to yield alfuzosin for benign prostatic hyperplasia ; intermediate in terazosin synthesis for hypertension and prostate enlargement [1]; R-enantiomer used as side-chain intermediate for furopenem antibiotic synthesis [2]; and as key intermediate for Xofluza (baloxavir marboxil) antiviral agent [2]. The compound is also supplied with characterization data compliant with regulatory guidelines for ANDA analytical method development, method validation, and quality control applications [3].

pharmaceutical synthesis API intermediate regulatory documentation

2-Tetrahydrofuroic Acid Procurement-Critical Application Scenarios


Chiral Pharmaceutical Intermediate Sourcing for Penem Antibiotic and Antiviral API Manufacturing

Procurement of pre-resolved (R)-(+)-2-tetrahydrofuroic acid (CAS 87392-05-0) with ≥99.0% HPLC purity and ≥98.5% enantiomeric excess is required for the synthesis of furopenem antibiotics and Xofluza (baloxavir marboxil) antiviral APIs. In this application, the R-enantiomer serves as the stereospecific side-chain intermediate; substitution with racemic THFA or S-enantiomer yields incorrect stereochemistry that compromises drug efficacy or generates pharmacologically inactive isomers [1]. The validated enantiomeric purity specification eliminates the need for in-house chiral resolution and its associated yield losses, analytical burden, and quality control documentation [2].

PRODH Inhibition Studies in Cancer Metabolism Research Requiring Validated Potent Inhibitors

Research groups investigating proline dehydrogenase (PRODH) as a therapeutic target in cancer metabolism should procure S-(−)-tetrahydro-2-furoic acid (CAS 87392-07-2) based on its validated Kᵢ of 0.3 mM, which is 4.7-fold more potent than cyclobutanecarboxylic acid and other structural analogs tested in the same assay system [1]. The compound's established competitive inhibition mechanism and availability of crystal structures of PRODH-inhibitor complexes provide a validated research tool for structure-based drug design studies targeting PRODH-mediated metabolic rewiring in cancer cells [1].

Enzymatic Chiral Resolution Process Development for Green Biomanufacturing

Biocatalysis and bioprocess engineering groups developing enzymatic chiral resolution methodologies should utilize racemic ethyl tetrahydrofuroate as substrate with engineered BLAP protease variants to produce (R)-2-tetrahydrofuroic acid. The BLAPY310E mutant provides a 3.14-fold activity enhancement (182.78 U/mL vs. 58.2 U/mL wild-type) that reduces enzyme loading requirements and improves process economics [1]. This enzymatic route represents a green biomanufacturing alternative to chemical resolution methods that require expensive resolving agents and yield suboptimal enantiomeric purity [2][1].

Regulatory-Compliant Reference Standards for Alfuzosin and Terazosin ANDA Filings

Pharmaceutical quality control laboratories supporting Abbreviated New Drug Applications (ANDA) for alfuzosin or terazosin generic products require 2-tetrahydrofuroic acid as a reference standard for analytical method development, method validation, and quality control applications [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards [1]. Procurement of validated reference standards ensures method robustness and facilitates regulatory review of ANDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tetrahydrofuroic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.